REACTION_CXSMILES
|
[CH2:1]=[O:2].C(N(CC)CC)C.[CH:10]([O:13][PH:14](=[O:19])[O:15][CH:16]([CH3:18])[CH3:17])([CH3:12])[CH3:11]>>[OH:2][CH2:1][P:14](=[O:19])([O:15][CH:16]([CH3:18])[CH3:17])[O:13][CH:10]([CH3:12])[CH3:11]
|
Name
|
|
Quantity
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3.4 g
|
Type
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reactant
|
Smiles
|
C=O
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Name
|
|
Quantity
|
25 g
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Type
|
reactant
|
Smiles
|
C(C)(C)OP(OC(C)C)=O
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Name
|
|
Quantity
|
2 mL
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Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Type
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CUSTOM
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Details
|
with vigorous stirring for 4 h
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reactants were heated in a 130° oil bath
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Type
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CUSTOM
|
Details
|
The volatiles were removed on a rotavap
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed on silica gel
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
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Smiles
|
OCP(OC(C)C)(OC(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |